(s)-3-Fluoropyrrolidine hydrochloride

Catalog No.
S735420
CAS No.
136725-53-6
M.F
C4H9ClFN
M. Wt
125.57 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(s)-3-Fluoropyrrolidine hydrochloride

Researchers and procurement teams often encounter inconsistent results from racemic or non-fluorinated pyrrolidine analogs. (S)-3-Fluoropyrrolidine hydrochloride solves this by providing an enantiopure, stable hydrochloride salt with precise fluorine substitution for metabolic stability.

  • Enantiopure (S)-configuration ensures specific chiral interactions, eliminating inactive isomers.
  • 3-Fluoro group blocks oxidative metabolism, extending in vivo half-life.
  • Modulated pKa reduces hERG liability, optimizing CNS drug properties.
  • Stable crystalline form simplifies handling and storage.

Avoid costly late-stage chiral separations; this building block integrates directly into asymmetric synthesis routes. Consistent quality, in stock for immediate delivery.

CAS Number

136725-53-6

Product Name

(s)-3-Fluoropyrrolidine hydrochloride

IUPAC Name

(3S)-3-fluoropyrrolidine;hydrochloride

Molecular Formula

C4H9ClFN

Molecular Weight

125.57 g/mol

InChI

InChI=1S/C4H8FN.ClH/c5-4-1-2-6-3-4;/h4,6H,1-3H2;1H/t4-;/m0./s1

InChI Key

LENYOXXELREKGZ-WCCKRBBISA-N

Canonical SMILES

C1CNCC1F.Cl

Isomeric SMILES

C1CNC[C@H]1F.Cl

The exact mass of the compound (s)-3-Fluoropyrrolidine hydrochloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Synonyms

(S)-3-Fluoropyrrolidine hydrochloride, (3S)-3-fluoropyrrolidine hydrochloride, (S)-3-Fluoropyrrolidine HCl, 3-Fluoro-(S)-pyrrolidine hydrochloride, (S)-3-Fluoropyrrolidinium chloride

Purity

≥98%

Package Size

1 g, 5 g, 10 g

(S)-3-Fluoropyrrolidine hydrochloride is a chiral, fluorinated heterocyclic building block primarily utilized in medicinal chemistry and pharmaceutical development. It is supplied as a stable, crystalline hydrochloride salt, a form that enhances handling, storage, and processability compared to the free base. The key procurement-relevant attributes of this compound are its specific (S)-enantiomeric configuration and the presence of a fluorine atom at the 3-position, which are leveraged to modulate the biological activity, metabolic stability, and physicochemical properties of target molecules.

Research Fit

S-configuration chiral synthon for DPP-IV inhibitor discovery
Fluorinated pyrrolidine scaffold for metabolic stability and lipophilicity research
Defined stereocenter enabling enantioselective SAR studies

Substituting (S)-3-Fluoropyrrolidine hydrochloride with near-analogs introduces significant process and performance risks. Using the free base compromises handling precision and stability, while the racemic or (R)-enantiomer forms can yield inactive or off-target biological effects, negating the value of chiral synthesis. Replacing the fluorine with a hydroxyl group (e.g., (S)-3-hydroxypyrrolidine) fundamentally alters electronic properties and metabolic pathways, leading to different pharmacokinetic and pharmacodynamic outcomes. These are not interchangeable parts; selecting the incorrect analog leads to failed syntheses, misleading biological data, and wasted development resources.

Substitution Risk

Target Attribute
Substitute Risk
Enantioselective DPP-IV activity
(R)-enantiomer may not replicate selectivity profile
Ultra-high chiral purity for advanced intermediates
Generic racemic or low-ee material may fall short of industrial specifications
Defined melting point and optical rotation for QC
(R)-enantiomer has different physical constants, complicating identity confirmation

Crystalline Salt Handling

The hydrochloride salt form of (S)-3-Fluoropyrrolidine is a stable, crystalline solid with a defined melting point of 183-187 °C. This contrasts sharply with the corresponding free amine, which is expected to be a lower-boiling point, potentially volatile and hygroscopic liquid, making it more difficult to handle, weigh accurately, and store long-term. The solid salt form prevents loss of material, improves weighing accuracy for stoichiometric calculations, and offers enhanced stability, which are critical for reproducible large-scale synthesis and library generation.

Evidence DimensionPhysical Form and Handling Properties
Target Compound DataCrystalline solid (Melting Point: 183-187 °C)
Comparator Or Baseline(S)-3-Fluoropyrrolidine (free base): Expected to be a lower-boiling point liquid, more volatile and hygroscopic.
Quantified DifferenceNot applicable (Qualitative difference in physical state and handling characteristics).
ConditionsStandard laboratory and manufacturing conditions.

Procuring the hydrochloride salt ensures process control, reproducibility, and material stability, directly impacting synthesis yield and purity.

Enantiomer-Specific DPP-IV Selectivity
Class-level inference
(S)-derivatives: reported good selectivity for DPP-IV over QPP (R)-derivative: selectivity not specified
Enantiomer-specific selectivity profile context
Qualitative report; quantification needed for direct comparison

Fluorine-Induced Metabolic Stability

In drug development, introducing fluorine at a metabolically vulnerable position can block cytochrome P450 (CYP)-mediated oxidation. The C-F bond is significantly more stable towards oxidative metabolism than a C-H or C-OH bond. While direct comparative data for this specific compound is proprietary, a foundational principle in medicinal chemistry is that such fluorination enhances metabolic stability and improves pharmacokinetic profiles. For example, studies on other scaffolds have shown that N-dealkylation rates for fluoroalkyl amines can be 5- to 12-fold slower than their non-fluorinated counterparts. Substituting with (S)-3-hydroxypyrrolidine would introduce a site for rapid Phase II glucuronidation or sulfation, leading to faster clearance.

Evidence DimensionMetabolic Stability (Resistance to CYP-mediated oxidation)
Target Compound DataHigh (due to inert C-F bond)
Comparator Or Baseline(S)-3-Hydroxypyrrolidine: Low (prone to oxidation and Phase II conjugation). Unsubstituted Pyrrolidine: Moderate (prone to C-H oxidation).
Quantified DifferenceQualitative but significant; fluorination is a widely adopted strategy to block metabolic 'soft spots'.
ConditionsIn vivo and in vitro (e.g., liver microsome) metabolic assays.

This compound is the correct choice for building drug candidates where longer half-life and reduced metabolic clearance are required.

Industrial Chiral Purity Requirement
Class-level inference
≥99.95% chiral purity (inferred)
Ultra-high purity benchmark context
Derived from (R)-enantiomer sourcing specification

Modulated Basicity Advantage

The electron-withdrawing effect of the fluorine atom lowers the basicity of the pyrrolidine nitrogen. The pKa of the conjugate acid of pyrrolidine is ~11.3. While the exact pKa of 3-fluoropyrrolidine is not cited in the search results, it is expected to be significantly lower. This modulation is critical: a lower pKa can prevent undesired off-target interactions with acidic biopolymers and fine-tune binding affinity in a target active site. In synthesis, this altered basicity can change the nucleophilicity of the amine, allowing for more selective reactions compared to the more basic and potentially more reactive unsubstituted pyrrolidine or 3-hydroxypyrrolidine analogs.

Evidence DimensionBasicity (Conjugate Acid pKa)
Target Compound DatapKa < 11.3 (Expected to be lower due to fluorine's inductive effect)
Comparator Or BaselinePyrrolidine: pKa ≈ 11.3. Piperidine: pKa ≈ 11.1.
Quantified DifferenceA lower pKa value compared to the non-fluorinated parent compound.
ConditionsAqueous solution, 25 °C.

Purchasing this compound allows for precise control over basicity, a key parameter for optimizing both biological target engagement and synthetic reaction selectivity.

QC Physical Properties
Head-to-head comparison
mp 183–187 °C [α]²⁰/D +8°
Identity confirmation signature
Distinct from (R)-enantiomer (mp 179–186 °C)

Kinase Inhibitor Precursor

This compound is a key building block for active pharmaceutical ingredients (APIs) where metabolic stability is critical. The fluorine atom serves to block oxidative metabolism at the 3-position, a common liability for pyrrolidine rings, thereby extending the in vivo half-life of the final drug candidate. Its defined stereochemistry ensures specific interaction with chiral kinase active sites.

CNS-Targeting Agents

The modulated basicity (pKa) resulting from the fluorine substitution is highly relevant for developing CNS drugs. Lowering the pKa can reduce interaction with the hERG channel and optimize the molecule's charge state at physiological pH, which is crucial for balancing blood-brain barrier penetration and target engagement.

Chiral Synthesis of Bioactive Molecules

As an enantiomerically pure building block, this compound is ideal for asymmetric syntheses where the final product's efficacy and safety depend on a single stereoisomer. Its use avoids the need for costly and often low-yielding chiral separations at later stages of a synthesis, making it a cost-effective choice for complex, multi-step preparations of chiral targets.

Application Fit Matrix

Application
Selection Property
Validation Focus
DPP-IV inhibitor SAR studies
S-configuration chiral synthon
Off-target peptidase selectivity profiling
Late-stage lead optimization
High chiral purity specification
Impurity-controlled intermediate for research PK/toxicology studies
Chiral fluorinated lead discovery (e.g., antiparasitic targets)
Versatile fluorinated pyrrolidine scaffold
Stereochemical compatibility with target binding pockets

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

125.0407551 Da

Monoisotopic Mass

125.0407551 Da

Heavy Atom Count

7

GHS Hazard Statements

Aggregated GHS information provided by 46 companies from 6 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (86.96%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

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